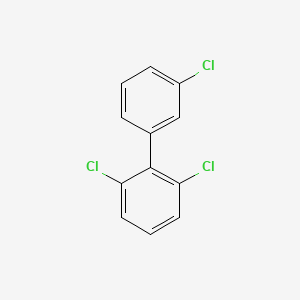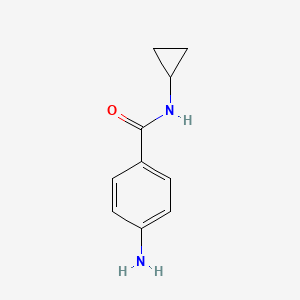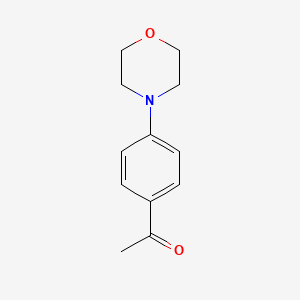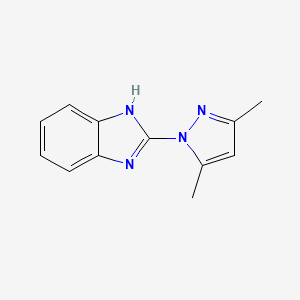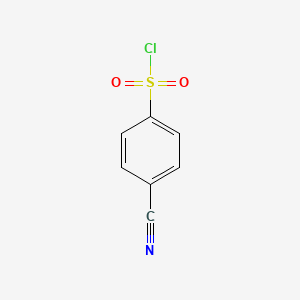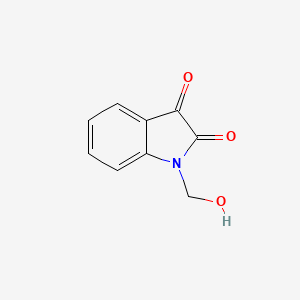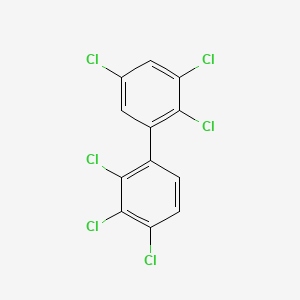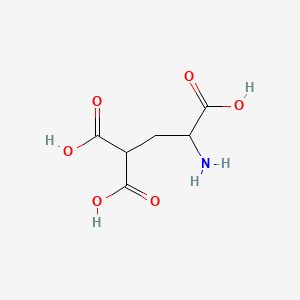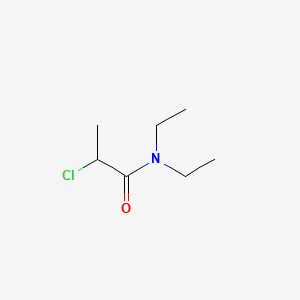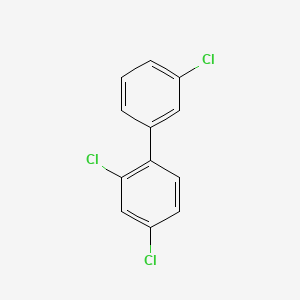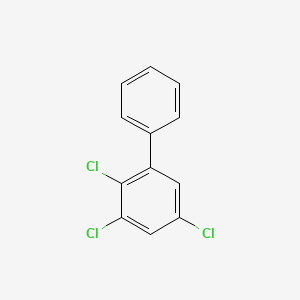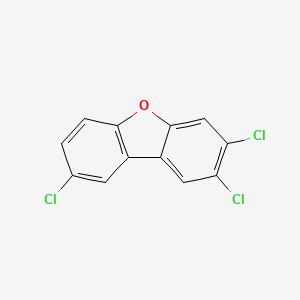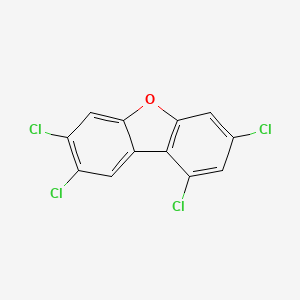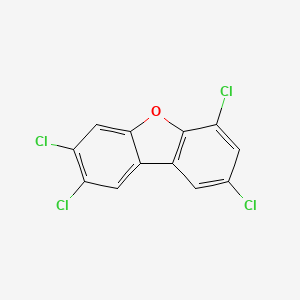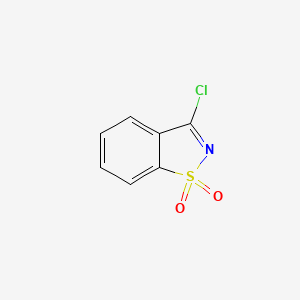
Pseudosaccharin chloride
概要
説明
Pseudosaccharin chloride is a chemical compound that reacts with primary and secondary amines to form crystalline amidine compounds, which are noted for their exceptional stability. The reaction with amines is faster than hydrolysis, allowing it to be carried out in the presence of water. Pseudosaccharin ethers can also be cleaved by primary and secondary amines to yield the same amidine compounds .
Synthesis Analysis
The synthesis of pseudo-oligosaccharides, which are structurally related to pseudosaccharin chloride, involves complex chemical pathways and the use of unusual enzymes. These compounds are synthesized as secondary metabolites by microbes and have significant biological activities . Additionally, the synthesis of pseudoacarviosin, a pseudo-1,4'-N-linked disaccharide, involves a palladium-catalyzed coupling reaction of a pseudoglycosyl chloride, which is a key step in the synthesis of compounds related to pseudosaccharin chloride .
Molecular Structure Analysis
Pseudosaccharin chloride forms amidine compounds upon reaction with amines. The molecular structure of these amidine compounds is characterized by their stability and crystalline nature. The presence of a pseudoanomeric center is crucial for the activity of these compounds, as seen in the synthesis of the first pseudo-C-disaccharide, which includes an amino-functionality at this center .
Chemical Reactions Analysis
Pseudosaccharin chloride's reactivity with amines to form amidine compounds is a key chemical reaction. This reaction is preferred over hydrolysis due to its faster rate, indicating that pseudosaccharin chloride has a high affinity for amines. The cleavage of pseudosaccharin ethers by amines to form the same amidine compounds further demonstrates the compound's reactivity and potential for forming stable linkages .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of pseudosaccharin chloride are not detailed in the provided papers, the stability of the amidine compounds formed from its reactions suggests that pseudosaccharin chloride is a robust reagent in chemical synthesis. Its ability to react in the presence of water without undergoing hydrolysis indicates that it has a relatively low reactivity with water, which is a valuable property in organic synthesis .
科学的研究の応用
Enzyme Inhibition for Blood Glucose Control : Pseudoacarviosin, a pseudo-1,4'- N-linked disaccharide constructed using Pseudosaccharin chloride, has been identified as a potent inhibitor of alpha-glucosidases, particularly intestinal mucosal enzymes like sucrase and glucoamylase. This inhibition is significant for blood glucose control, which is a critical aspect in diabetes management (Shing et al., 2008).
Chemical Characterization with Amines : Pseudosaccharin chloride reacts with primary and secondary amines to yield crystalline compounds of the amidine type. These compounds are noted for their exceptional stability and can be synthesized even in the presence of water due to their reaction rate being faster than hydrolysis (Hettler, 1966).
Elastase Inhibitory Activity in Pseudosaccharin Amine Derivatives : Pseudosaccharin amines, synthesized from saccharin through reactions involving Pseudosaccharin chloride, have been evaluated for Human Leukocyte Elastase (HLE) inhibitory activity. Some derivatives were found to be reversible inhibitors of HLE, indicating potential therapeutic applications (Rode et al., 2005).
Polysaccharide Research : Research in the field of polysaccharides, including studies on properties like gelation mechanism, molecular structure, and macroscopic properties, is relevant to Pseudosaccharin chloride due to its involvement in the chemical modification of polysaccharides. This research has implications for food, pharmaceutical, and biomaterial applications (Diener et al., 2020; Freitas et al., 2009; Raposo et al., 2015).
Biomedical Applications : The study of pseudo-oligosaccharides, which involves Pseudosaccharin chloride, has led to the exploration of their use in treating human and plant diseases, highlighting their biological activities and economic value. This includes biosynthesis optimization and metabolic engineering for better production yields (Alanzi et al., 2018).
Pharmaceutical and Biomedical Industry : Polysaccharides, including those studied in connection with Pseudosaccharin chloride, are used in the pharmaceutical and biomedical industry for applications like drug delivery and regenerative medicine. Their physicochemical characteristics and structural properties are key factors influencing their biological activities (Yu et al., 2018).
特性
IUPAC Name |
3-chloro-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJRJPHNPIURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205255 | |
| Record name | Pseudosaccharin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudosaccharin chloride | |
CAS RN |
567-19-1 | |
| Record name | Pseudosaccharin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudosaccharin chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14628 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pseudosaccharin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pseudosaccharin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOSACCHARIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

